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molecular formula C14H21NO2 B8504892 2,6-Diethylisonicotinic acid tert-butyl ester

2,6-Diethylisonicotinic acid tert-butyl ester

Cat. No. B8504892
M. Wt: 235.32 g/mol
InChI Key: OLKARUCUIKPCMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([c:7]1[cH:8][c:9]([CH2:15][CH3:16])[n:10][c:11]([CH2:13][CH3:14])[cH:12]1)=[O:17].[ClH:18]>>[ClH:18].[O:5]=[C:6]([c:7]1[cH:8][c:9]([CH2:15][CH3:16])[n:10][c:11]([CH2:13][CH3:14])[cH:12]1)[OH:17]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCc1cc(C(=O)OC(C)(C)C)cc(CC)n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CCc1cc(C(=O)O)cc(CC)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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